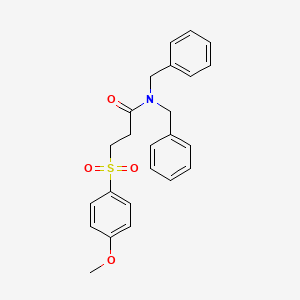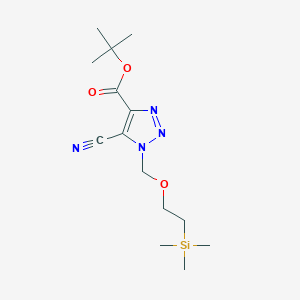![molecular formula C17H13BrN2O5S B2554521 3-[(4-bromophenyl)sulfanyl]-1-(2-methoxy-5-nitrophenyl)dihydro-1H-pyrrole-2,5-dione CAS No. 882749-48-6](/img/structure/B2554521.png)
3-[(4-bromophenyl)sulfanyl]-1-(2-methoxy-5-nitrophenyl)dihydro-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-bromophenyl)sulfanyl]-1-(2-methoxy-5-nitrophenyl)dihydro-1H-pyrrole-2,5-dione is a complex organic compound characterized by its bromophenyl and nitrophenyl groups attached to a pyrrole-2,5-dione core. This compound is part of the broader class of indole derivatives, which are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core pyrrole-2,5-dione structure. One common approach is the reaction of 4-bromophenylthiol with 2-methoxy-5-nitrobenzaldehyde under acidic conditions to form an intermediate, which is then cyclized to form the pyrrole-2,5-dione core.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and pH are carefully controlled to maximize yield and purity. The use of catalysts and specific solvents may also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The nitro group can be further oxidized to produce nitroso or nitrate derivatives.
Reduction: : The nitro group can be reduced to an amine group, resulting in different derivatives.
Substitution: : The bromophenyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Typical reducing agents include iron (Fe) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: : Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed
**Oxidation
Properties
IUPAC Name |
3-(4-bromophenyl)sulfanyl-1-(2-methoxy-5-nitrophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O5S/c1-25-14-7-4-11(20(23)24)8-13(14)19-16(21)9-15(17(19)22)26-12-5-2-10(18)3-6-12/h2-8,15H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTUOKWBQLKJDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])N2C(=O)CC(C2=O)SC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[(4-chlorophenyl)methyl]sulfanyl}-1-cyclopropanecarbonyl-4,5-dihydro-1H-imidazole](/img/structure/B2554438.png)

![2-phenoxy-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethane-1-sulfonamide](/img/structure/B2554441.png)
![1-{[2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate](/img/structure/B2554442.png)



![3-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-[4-(propan-2-yl)phenyl]pyridazine](/img/structure/B2554450.png)

![7-(chloromethyl)-2-(methoxymethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2554452.png)
![8-(4-ethoxyphenyl)-2-(3-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2554453.png)
![Cyclohexyl 2-cyano-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2554454.png)


